- Discovery and Evaluation of 3-Quinoxalin Urea Derivatives as Potent, Selective, and Orally Available ATM Inhibitors Combined with Chemotherapy for the Treatment of Cancer via Goal-Oriented Molecule Generation and Virtual ScreeningJournal of Medicinal Chemistry, 2023, 66(14), 9495-9518,
Cas no 944401-65-4 (5-Bromo-6-fluoropyridin-2-amine)

944401-65-4 structure
Nome del prodotto:5-Bromo-6-fluoropyridin-2-amine
Numero CAS:944401-65-4
MF:C5H4BrFN2
MW:191.001063346863
MDL:MFCD11848480
CID:841959
PubChem ID:53418436
5-Bromo-6-fluoropyridin-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Bromo-6-fluoropyridin-2-amine
- 5-Bromo-6-fluoro-pyridin-2-ylamine
- 2-Amino-5-Bromo-6-fluoropyridine
- 5-bromo-6-fluoro-2-pyridinamine
- 5-bromo-6-fluoro-2-pyridylamine
- 5-bromo6-fluoropyridin-2-amine
- 6-AMino-3-broMo-2-fluoropyridine
- 5-Bromo-6-fluoropyridin-2-ylamine
- PubChem19511
- SJXWFNBZBXZDCL-UHFFFAOYSA-N
- RW3584
- KM3286
- SB18617
- FCH1184587
- 5-bromanyl-6-fluoranyl-pyridin-2-amine
- BC004451
- AX8247665
- AB0049904
- V9432
- 5-Bromo-6-fluoro-2-pyridinamine (ACI)
- MFCD11848480
- AKOS016011715
- SY244810
- AMY42506
- EN300-194801
- AS-50839
- P11228
- CS-0040534
- J-517126
- DTXSID70697426
- 944401-65-4
- A844953
- SCHEMBL319387
- 5-bromo-6-fluoro-pyridin-2-amine
- DB-368570
-
- MDL: MFCD11848480
- Inchi: 1S/C5H4BrFN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
- Chiave InChI: SJXWFNBZBXZDCL-UHFFFAOYSA-N
- Sorrisi: BrC1=C(N=C(C=C1)N)F
Proprietà calcolate
- Massa esatta: 189.95400
- Massa monoisotopica: 189.95419g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 101
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 38.9
Proprietà sperimentali
- Densità: 1.813
- Punto di ebollizione: 245 ºC
- Punto di infiammabilità: 102 ºC
- PSA: 39.64000
- LogP: 1.49550
5-Bromo-6-fluoropyridin-2-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB458267-100 g |
5-Bromo-6-fluoropyridin-2-amine, 95%; . |
944401-65-4 | 95% | 100g |
€975.90 | 2023-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111174-10g |
5-Bromo-6-fluoro-2-pyridinamine |
944401-65-4 | 98% | 10g |
¥238.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111174-25g |
5-Bromo-6-fluoro-2-pyridinamine |
944401-65-4 | 98% | 25g |
¥576.00 | 2024-04-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TW646-200mg |
5-Bromo-6-fluoropyridin-2-amine |
944401-65-4 | 98% | 200mg |
144.0CNY | 2021-08-04 | |
Apollo Scientific | PC910727-1g |
6-Amino-3-bromo-2-fluoropyridine |
944401-65-4 | 97% | 1g |
£17.00 | 2025-03-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1333-100mg |
5-bromo-6-fluoropyridin-2-amine |
944401-65-4 | 97% | 100mg |
¥856.91 | 2025-01-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8243-10G |
5-bromo-6-fluoropyridin-2-amine |
944401-65-4 | 97% | 10g |
¥ 264.00 | 2023-04-12 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13863-10g |
5-bromo-6-fluoropyridin-2-amine |
944401-65-4 | 95% | 10g |
$500 | 2023-09-07 | |
eNovation Chemicals LLC | Y1132248-250mg |
5-bromo-6-fluoropyridin-2-amine |
944401-65-4 | 95% | 250mg |
$170 | 2024-07-28 | |
abcr | AB458267-5 g |
5-Bromo-6-fluoropyridin-2-amine, 95%; . |
944401-65-4 | 95% | 5g |
€141.50 | 2023-04-22 |
5-Bromo-6-fluoropyridin-2-amine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; overnight, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 5 - 15 °C; 3 h, rt
Riferimento
- Condensed heterocycles as BLC-2 inhibitors in the treatment of neoplastic, autoimmune and neurodegenerative diseases, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 5 - 15 °C; 3 h, rt
Riferimento
- Pyrrolopyridinooxazine compounds and related compounds as Bcl-2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 0 °C; 1 h, rt
Riferimento
- Carbon-14 radiosynthesis of the benzofuran derivative and β-amyloid plaque neuroimaging positron emission tomography radioligand AZD4694Journal of Labelled Compounds and Radiopharmaceuticals, 2013, 56(6), 321-324,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 25 °C; 30 min, 15 °C; 2 h, 25 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Heterocycles as Bcl-2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 0 °C
Riferimento
- Preparation of substituted imidazopyridines as inhibitors of plasma kallikrein and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 0 °C; 1 h, rt
Riferimento
- Heteroaromatic compounds as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 0 °C; 30 min
Riferimento
- Preparation of fused pyridinones and related compounds as Pim kinase inhibitors and their use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 6 h, 25 °C
Riferimento
- Pyrazolopyrrolopyridine compounds and related compounds as Bcl-2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; overnight, rt
Riferimento
- Preparation of 6-pyridine-3-quinoxaline urea derivatives and its application, China, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 0 °C; 30 min, rt
Riferimento
- Preparation of halo-substituted aminopyridine compounds as inhibitors of the hematopoietic progenitor kinase 1 (HPK1), World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; overnight, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
- Preparation of condensed heterocyclic derivatives as Bcl-2 inhibitors for the treatment of neoplastic diseases, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, rt → 20 °C; 60 min, rt
Riferimento
- Imidazo[4,5-c]quinolin-2-one derivatives as ATM kinase inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; cooled; 3 d, rt
Riferimento
- Preparation of novel tetrahydropyridopyrimidine compounds, and antiandrogens and antitumor agents containing them, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 10 - 20 °C; 60 min, rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of 8-[6-[3-(amino)propoxy]-3-pyridyl]-1-isopropyl-imidazo[4,5-c]quinolin-2-one derivatives as selective modulators of ataxia telangiectasia mutated (ATM) kinase for the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 0 °C; 18 h, 20 °C
1.2 Reagents: Water ; 20 min, 20 °C
1.2 Reagents: Water ; 20 min, 20 °C
Riferimento
- Preparation method of 2-fluoro-3,6-dihydroxypyridine, China, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 0 °C; 2.5 h, 0 °C
Riferimento
- Preparation of pyridine compounds for the treatment of pain, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 5 - 15 °C; 3 h, rt
Riferimento
- Preparation of hot melt extruded solid dispersions containing a Bcl-2 inhibitor, World Intellectual Property Organization, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; 3 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
- Preparation of 1H-pyrrolo[2,3-b]pyridine derivatives and related compounds as BCL-2 inhibitors for treating neoplastic, autoimmune or neurodegenerative diseases, World Intellectual Property Organization, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 25 °C
Riferimento
- Preparation of heteroaryl compounds and uses in Tau imaging, World Intellectual Property Organization, , ,
5-Bromo-6-fluoropyridin-2-amine Raw materials
5-Bromo-6-fluoropyridin-2-amine Preparation Products
5-Bromo-6-fluoropyridin-2-amine Letteratura correlata
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
944401-65-4 (5-Bromo-6-fluoropyridin-2-amine) Prodotti correlati
- 2138283-35-7(Pyrimidine, 4,6-dichloro-5-fluoro-2-[(1-methylethyl)thio]-)
- 63503-60-6((3-chlorophenyl)boronic acid)
- 157337-82-1(2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid)
- 1909309-87-0(2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride)
- 2034496-20-1(4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine)
- 63153-56-0((2Z,5Z)-2-imino-5-(1H-indol-3-ylmethylidene)-1,3-dimethylimidazolidin-4-one)
- 2194446-67-6(N-(3-Ethoxyspiro[3.5]non-1-yl)-2-propenamide)
- 1782206-06-7(4-bromo-2-(piperazin-1-yl)phenol)
- 899724-61-9(N-benzyl-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-ethylacetamide)
- 1229380-94-2((S)-4-tert-Butoxy-4-oxo-2-phenethylbutanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:944401-65-4)5-Bromo-6-fluoropyridin-2-amine

Purezza:99%
Quantità:100g
Prezzo ($):265.0